molecular formula C11H20O B8676779 2-Methyl-3-(3-methylcyclohexyl)propanal

2-Methyl-3-(3-methylcyclohexyl)propanal

Cat. No.: B8676779
M. Wt: 168.28 g/mol
InChI Key: ALTOPVKWXXMARN-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methylcyclohexyl)propanal is a chemical compound of significant interest in industrial fragrance research and development. Its primary application is as a specialty ingredient for creating and modifying fragrance compositions. Researchers value this molecule for its potential to contribute stable, floral olfactory notes, particularly reminiscent of muguet (lily of the valley), often accompanied by fresh, woody, and aromatic undertones . The value of this compound in application studies lies in its physicochemical properties, which contribute to good stability across a range of product formulations. Investigations into its performance can include stability testing in various media such as soaps, detergents, fabric softeners, shampoos, and body lotions . As with many fragrance aldehydes, its mechanism of action is based on the interaction of its molecular structure with olfactory receptors, and its specific alkyl substitution on the cyclohexane ring influences its odor profile, volatility, and substantivity. All products are strictly for Research Use Only and are not intended for human, animal, or personal use of any kind.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-3-(3-methylcyclohexyl)propanal

InChI

InChI=1S/C11H20O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h8-11H,3-7H2,1-2H3

InChI Key

ALTOPVKWXXMARN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CC(C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of 2-Methyl-3-(3-methylcyclohexyl)propanal with related aldehydes identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications Reference
This compound C₁₁H₂₀O 168.28 3-Methylcyclohexyl Fragrances, specialty chemicals (inferred)
2-Methyl-3-(3,4-methylenedioxyphenyl)propanal C₁₁H₁₂O₃ 192.21 3,4-Methylenedioxyphenyl Pharmaceutical intermediates, fragrances
2-Methyl-3-(4-isopropylphenyl)propanal C₁₃H₁₈O 190.28 4-Isopropylphenyl Fragrance compositions (CO₂ dry cleaning)
2-Methyl-3-(4-tert-butyl-phenyl)propanal C₁₄H₂₀O 204.31 4-tert-Butylphenyl Fragrance stabilizers, perfumery

Key Differences and Implications

Substituent Effects on Physical Properties: Cyclohexyl vs. In contrast, aromatic substituents like 3,4-methylenedioxyphenyl () introduce electron-rich moieties, which may increase reactivity in synthetic pathways . Volatility: The bulkier cyclohexyl group likely reduces volatility relative to smaller substituents (e.g., methyl or isopropyl), making the compound suitable for long-lasting fragrance formulations .

Applications: Fragrance Performance: Aromatic analogs like 2-Methyl-3-(4-tert-butyl-phenyl)propanal are explicitly used in CO₂ dry cleaning fragrances due to their stability under non-aqueous conditions . The target compound’s cyclohexyl group may offer similar stability but with distinct odor profiles (e.g., woody or musky notes). Synthetic Utility: The methylenedioxyphenyl derivative () is patented by Ube Industries for specialized synthesis, suggesting that substituent choice critically influences reactivity and yield in industrial processes .

Safety and Handling :

  • While direct toxicological data for this compound are unavailable, structurally related aldehydes (e.g., 3-Hydroxy-2,2-dimethylpropanal) exhibit hazards such as eye irritation . Similar precautions—adequate ventilation, protective gloves, and eye protection—are recommended for handling the target compound .

Preparation Methods

Acetalization for Aldehyde Protection

The initial step involves protecting the aldehyde group of 3-(3-methylphenyl)propanal through acetalization. Reacting the aldehyde with ethylene glycol under acidic conditions forms a cyclic acetal, shielding the reactive carbonyl group during subsequent hydrogenation. This intermediate, typically a 1,3-dioxolane derivative, ensures the aldehyde remains intact while the aromatic ring undergoes reduction.

Catalytic Hydrogenation of the Aromatic Ring

The acetalized intermediate is subjected to hydrogenation using palladium or nickel catalysts under moderate pressure (1–5 bar) and temperatures of 50–100°C. This step reduces the benzene ring to a cyclohexane moiety, yielding the acetal-protected 3-(3-methylcyclohexyl)propanal derivative. Notably, the choice of catalyst influences the cis/trans isomer ratio of the cyclohexyl group, with heterogeneous catalysts like Pd/C favoring trans isomers due to steric hindrance.

Acidic Hydrolysis to Regenerate the Aldehyde

The final step involves hydrolyzing the acetal under acidic aqueous conditions (e.g., HCl or H2SO4) to regenerate the aldehyde functionality. This step typically achieves yields exceeding 70%, though prolonged exposure to strong acids may lead to byproduct formation.

Two-Step Synthesis from 3-(3-Methylcyclohexyl)propanoic Acid

Reduction to 3-(3-Methylcyclohexyl)propan-1-ol

Starting from 3-(3-methylcyclohexyl)propanoic acid, lithium aluminium hydride (LiAlH4) in diethyl ether reduces the carboxylic acid to the corresponding primary alcohol at 0–25°C. This exothermic reaction requires careful temperature control to avoid over-reduction. Post-reduction purification via silica gel chromatography and bulb-to-bulb distillation yields the alcohol with >98% purity and 61% isolated yield.

Oxidation to 2-Methyl-3-(3-methylcyclohexyl)propanal

The alcohol is oxidized to the target aldehyde using a biphasic system of dichloromethane and aqueous sodium hypochlorite (NaClO) catalyzed by 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). This modern oxidation method operates at 35°C over 72 hours, achieving a 51% yield after distillation. TEMPO’s nitroxide radical selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids.

Alternative Oxidation Techniques

Catalytic Vapour Phase Dehydrogenation

Industrial-scale production often employs vapour phase dehydrogenation using copper chromite catalysts at 200–250°C under reduced pressure (30 mBar). This method bypasses stoichiometric oxidants, enhancing atom economy. However, high temperatures may promote isomerization of the cyclohexyl group, altering the cis/trans ratio.

Stereochemical Outcomes and Isomer Separation

Hydrogenation and oxidation steps introduce stereochemical complexity. The cyclohexyl group’s substituents adopt axial or equatorial positions, producing cis and trans isomers. Gas chromatography and fractional distillation effectively separate these isomers, with cis isomers exhibiting stronger floral notes and trans isomers contributing woody undertones.

Comparative Analysis of Synthetic Routes

Parameter Three-Step Route Two-Step Route
Starting Material3-(3-Methylphenyl)propanal3-(3-Methylcyclohexyl)propanoic Acid
Key StepsAcetalization, Hydrogenation, HydrolysisReduction, Oxidation
Typical Yield~70% (overall)51% (oxidation step)
Isomer ControlModerate (via hydrogenation)Low (determined by starting material)
ScalabilityIndustrial-friendlyLab-scale optimized

Q & A

Q. What are the standard synthetic routes for 2-Methyl-3-(3-methylcyclohexyl)propanal, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a Grignard reaction or aldol condensation to form the aldehyde moiety. For example:

Grignard Approach : React 3-methylcyclohexylmagnesium bromide with methyl propanal derivatives under anhydrous conditions.

Aldol Condensation : Use a base (e.g., NaOH) to catalyze the reaction between 3-methylcyclohexanecarboxaldehyde and methyl ketones.

Q. Key Factors Influencing Yield/Purity :

  • Solvent Choice : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reactivity .
  • Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during Grignard additions .
  • Purification : Column chromatography or distillation is critical for isolating the aldehyde from byproducts like alcohols or ketones.

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Grignard Reaction65–75≥90Moisture sensitivity
Aldol Condensation50–6085–90Competitive dehydration

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aldehyde proton signals at δ 9.5–10.0 ppm and cyclohexyl methyl protons at δ 0.8–1.5 ppm. Splitting patterns confirm stereochemistry .
    • ¹³C NMR : Aldehyde carbons appear at δ 190–205 ppm; cyclohexyl carbons show distinct signals for axial/equatorial substituents .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 196) and fragmentation patterns validate the structure .
  • IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹) confirms the aldehyde group .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
  • Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve sustainability?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .
  • Solvent Recovery Systems : Implement closed-loop distillation for tetrahydrofuran to minimize waste .
  • Catalyst Screening : Test immobilized enzymes or Lewis acids (e.g., ZnCl₂) to enhance selectivity .

Q. Table 2: Sustainability Metrics for Optimization

ParameterConventional MethodOptimized Method
Reaction Time6–8 h30–45 min
Solvent Waste200 mL/g product50 mL/g product
Energy ConsumptionHighReduced by 60%

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, COSY) with X-ray crystallography to resolve ambiguities in cyclohexyl substituent orientation .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in complex spectra .
  • Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Q. How does the stereochemistry of the 3-methylcyclohexyl group influence the compound’s reactivity?

Methodological Answer:

  • Axial vs. Equatorial Substituents : Equatorial 3-methyl groups reduce steric hindrance, enhancing nucleophilic addition at the aldehyde site .
  • Conformational Analysis : Use NOESY NMR to correlate spatial proximity of methyl protons with reaction rates .

Q. What computational approaches predict environmental fate and degradation pathways?

Methodological Answer:

  • QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation half-lives using PubChem data .
  • Molecular Dynamics Simulations : Study adsorption behavior on indoor surfaces (e.g., silica) to assess persistence .

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